molecular formula C11H15NO B1436054 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol CAS No. 2060035-19-8

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Cat. No. B1436054
CAS RN: 2060035-19-8
M. Wt: 177.24 g/mol
InChI Key: KKQMDYOXIAKHBH-UHFFFAOYSA-N
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Description

“4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical compound with the CAS Number: 2060035-19-8 . It has a molecular weight of 177.25 and its IUPAC name is this compound . The compound is used in scientific research and its versatility enables applications in various fields, including pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 . This indicates the presence of a pyridin-3-yl group and a pent-3-en-1-ol group in the molecule .

Scientific Research Applications

Polymer Synthesis

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol has been used in the synthesis of poly[1-methyl-1-[3′-(3″-pyridinyl)propyl]-1-sila-cis-pent-3-ene], a polycarbosilane with heterocyclic pyridine units as side-chain substituents. These polymers were characterized through various spectroscopic techniques and demonstrated properties relevant for materials science applications (Lu et al., 1995).

Catalyst Development

Research into the development of catalysts for olefin epoxidation has utilized derivatives of this compound. For example, a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex showed high activity and selectivity in the epoxidation of various olefins, suggesting potential applications in organic synthesis and industrial processes (Amarante et al., 2014).

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, which are valuable intermediates in organic chemistry for the development of more complex molecules (Ruano et al., 2005).

Coordination Chemistry

In coordination chemistry, this compound has played a role in the synthesis and study of various metal complexes. These complexes have been analyzed for their structural properties, providing insights into metal-ligand interactions and the design of coordination compounds (Grohmann et al., 1999).

Study of Reaction Mechanisms

This chemical has been instrumental in studying reaction mechanisms, such as the pyrolysis of β-hydroxy alkenes. Understanding these mechanisms is crucial for developing efficient synthetic pathways in organic chemistry (August et al., 1987).

Synthesis of Optically Active Compounds

It has also been used in the synthesis of optically active pyrrole derivatives from D-α-amino acids. These compounds have potential applications in pharmaceuticals and fine chemicals (Settambolo et al., 2003).

Safety and Hazards

The safety information and hazards associated with “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” are not specified in the available resources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methyl-1-pyridin-3-ylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMDYOXIAKHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CN=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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